molecular formula C12H12N2OS B10963379 5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide

5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B10963379
M. Wt: 232.30 g/mol
InChI Key: TWRNTWQXUQXUQM-UHFFFAOYSA-N
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Description

5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: is a fascinating compound with a complex structure. It belongs to the thiophene family, which contains a five-membered ring composed of one sulfur atom (C₄H₄S) . Thiophene derivatives find applications in various fields due to their diverse properties.

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to the formation of thiophene derivatives. Notably, condensation reactions play a significant role:

    Gewald Reaction: In this method, sulfur, an α-methylene carbonyl compound, and an α-cyano ester react to produce aminothiophene derivatives.

    Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.

    Fiesselmann Reaction: and Hinsberg Synthesis are also common routes .

Industrial Production:: Industrial-scale synthesis typically involves optimizing the most efficient and cost-effective route based on the specific compound’s requirements.

Chemical Reactions Analysis

Reactions::

5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: can undergo various reactions:

    Oxidation: and : Depending on reaction conditions, it may oxidize or reduce.

    Substitution: Substituents can be added or replaced on the thiophene ring.

    Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaN₃).

    Major Products: These vary based on the specific reaction and substituents involved.

Scientific Research Applications

Chemistry::

    Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry to prevent corrosion.

    Organic Semiconductors: They contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Biology and Medicine::

    Anticancer Properties: Some thiophene-based compounds exhibit anticancer effects.

    Anti-Inflammatory: , , and Properties: Thiophene derivatives have diverse pharmacological activities.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: stands out due to its unique structure. similar compounds include 2-butylthiophene and 2-octylthiophene, each with distinct applications .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C12H12N2OS/c1-8-3-4-11(13-6-8)14-12(15)10-5-9(2)16-7-10/h3-7H,1-2H3,(H,13,14,15)

InChI Key

TWRNTWQXUQXUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CSC(=C2)C

Origin of Product

United States

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